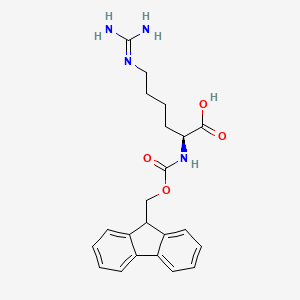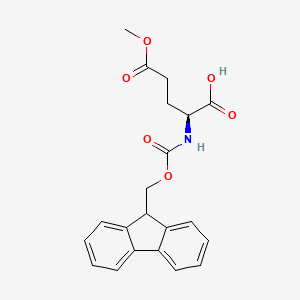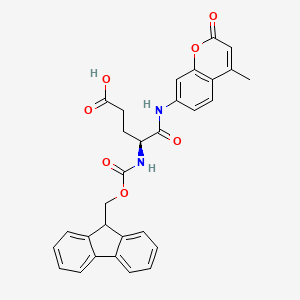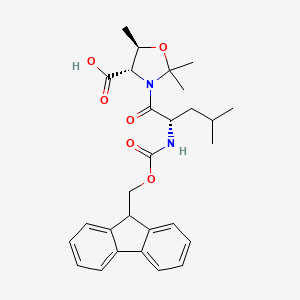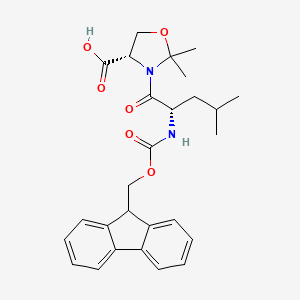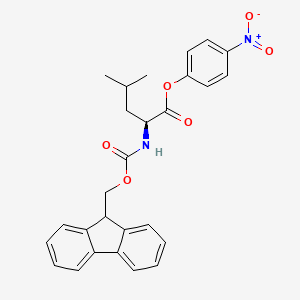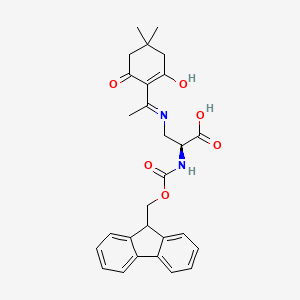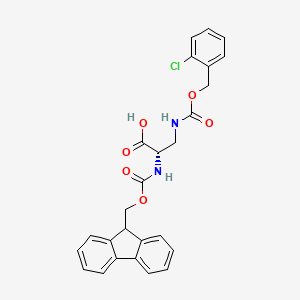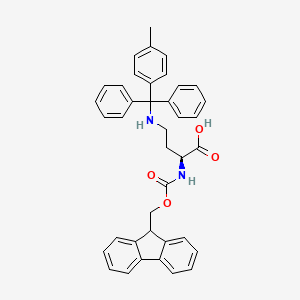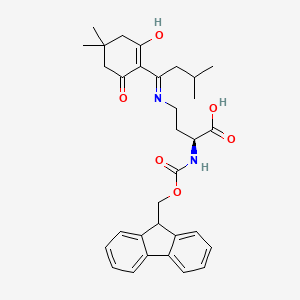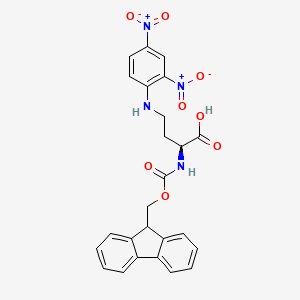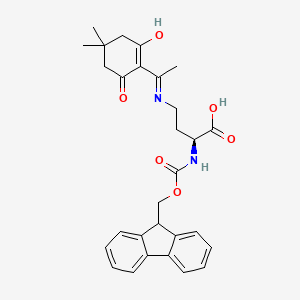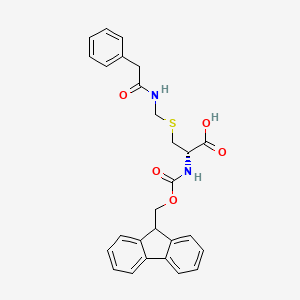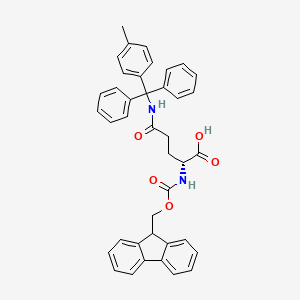
Fmoc-D-Gln(Mtt)-OH
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Fmoc-D-Gln(Mtt)-OH is a compound used primarily in the field of peptide synthesis. It is a derivative of D-glutamine, where the amino group is protected by the 9-fluorenylmethoxycarbonyl group, and the carboxyl group is protected by the 4-methyltrityl group. These protecting groups are crucial in preventing unwanted side reactions during peptide synthesis, allowing for the selective formation of peptide bonds.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-D-Gln(Mtt)-OH typically involves the following steps:
Protection of the Amino Group: The amino group of D-glutamine is protected by reacting it with 9-fluorenylmethoxycarbonyl chloride in the presence of a base such as sodium bicarbonate. This reaction forms the 9-fluorenylmethoxycarbonyl-protected D-glutamine.
Protection of the Carboxyl Group: The carboxyl group is then protected by reacting the intermediate with 4-methyltrityl chloride in the presence of a base like triethylamine. This results in the formation of this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pH, and reaction time to ensure high yield and purity. The use of automated systems and continuous flow reactors can further enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
Fmoc-D-Gln(Mtt)-OH undergoes several types of chemical reactions, including:
Deprotection Reactions: The protecting groups can be removed under specific conditions to yield the free amino and carboxyl groups.
Peptide Bond Formation: The compound can participate in peptide bond formation reactions, where the protected amino acid is coupled with other amino acids or peptides.
Common Reagents and Conditions
Deprotection of 9-Fluorenylmethoxycarbonyl Group: This is typically achieved using a base such as piperidine in a solvent like N,N-dimethylformamide.
Deprotection of 4-Methyltrityl Group: This can be achieved using acidic conditions, such as treatment with trifluoroacetic acid.
Major Products Formed
Free D-Glutamine: Upon deprotection, the major product is free D-glutamine, which can then be used in further peptide synthesis reactions.
科学研究应用
Fmoc-D-Gln(Mtt)-OH has several applications in scientific research:
Peptide Synthesis: It is widely used in the synthesis of peptides, where it serves as a protected amino acid building block.
Biological Studies: The compound is used in the study of protein structure and function, as well as in the development of peptide-based drugs.
Medicinal Chemistry: It is used in the design and synthesis of peptide-based therapeutics, including enzyme inhibitors and receptor agonists/antagonists.
Industrial Applications: The compound is used in the production of synthetic peptides for various industrial applications, including biotechnology and pharmaceuticals.
作用机制
The primary function of Fmoc-D-Gln(Mtt)-OH is to serve as a protected amino acid in peptide synthesis. The protecting groups prevent unwanted side reactions during the synthesis process, allowing for the selective formation of peptide bonds. The 9-fluorenylmethoxycarbonyl group is removed under basic conditions, while the 4-methyltrityl group is removed under acidic conditions, yielding the free amino and carboxyl groups necessary for peptide bond formation.
相似化合物的比较
Fmoc-D-Gln(Mtt)-OH is unique due to its dual protection of both the amino and carboxyl groups. Similar compounds include:
N-alpha-(9-Fluorenylmethoxycarbonyl)-L-glutamine: This compound has the same protecting group on the amino group but lacks the 4-methyltrityl protection on the carboxyl group.
N-alpha-(tert-Butyloxycarbonyl)-D-glutamine: This compound uses a different protecting group (tert-butyloxycarbonyl) on the amino group.
N-alpha-(9-Fluorenylmethoxycarbonyl)-N-omega-(tert-Butyloxycarbonyl)-D-glutamine: This compound uses the 9-fluorenylmethoxycarbonyl group on the amino group and the tert-butyloxycarbonyl group on the carboxyl group.
Each of these compounds has its own unique properties and applications, but this compound is particularly valuable for its dual protection, which provides greater control and selectivity in peptide synthesis.
属性
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[[(4-methylphenyl)-diphenylmethyl]amino]-5-oxopentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H36N2O5/c1-27-20-22-30(23-21-27)40(28-12-4-2-5-13-28,29-14-6-3-7-15-29)42-37(43)25-24-36(38(44)45)41-39(46)47-26-35-33-18-10-8-16-31(33)32-17-9-11-19-34(32)35/h2-23,35-36H,24-26H2,1H3,(H,41,46)(H,42,43)(H,44,45)/t36-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQIMEYIDZSICTF-PSXMRANNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CC[C@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H36N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
624.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
